molecular formula C10H4F4N2O B14255381 3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile CAS No. 189101-64-2

3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile

Cat. No.: B14255381
CAS No.: 189101-64-2
M. Wt: 244.14 g/mol
InChI Key: KNMJUGNXXOFZRN-UHFFFAOYSA-N
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Description

3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile is a fluorinated organic compound with the molecular formula C10H4F4N2O. This compound is characterized by the presence of a tetrafluoroethoxy group attached to a benzene ring, which also bears two cyano groups at the 1 and 2 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 3-hydroxybenzonitrile with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Hydroxybenzonitrile+1,1,2,2-TetrafluoroethanolCatalystThis compound\text{3-Hydroxybenzonitrile} + \text{1,1,2,2-Tetrafluoroethanol} \xrightarrow{\text{Catalyst}} \text{this compound} 3-Hydroxybenzonitrile+1,1,2,2-TetrafluoroethanolCatalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The fluorine atoms in the tetrafluoroethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The tetrafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano groups can interact with nucleophilic sites in enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1,1,2,2-Tetrafluoroethoxy)benzene
  • 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
  • 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

Uniqueness

3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both the tetrafluoroethoxy group and the two cyano groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

189101-64-2

Molecular Formula

C10H4F4N2O

Molecular Weight

244.14 g/mol

IUPAC Name

3-(1,1,2,2-tetrafluoroethoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C10H4F4N2O/c11-9(12)10(13,14)17-8-3-1-2-6(4-15)7(8)5-16/h1-3,9H

InChI Key

KNMJUGNXXOFZRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(C(F)F)(F)F)C#N)C#N

Origin of Product

United States

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